N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-25-20-9-6-17(7-10-20)8-11-21(24)22-16-18-12-14-23(15-13-18)19-4-2-3-5-19/h6-7,9-10,18-19H,2-5,8,11-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOYEDHPHSPTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The cyclopentyl group is introduced through a cyclization reaction, followed by the attachment of the methoxyphenyl group via a substitution reaction. The final step involves the formation of the propanamide moiety through an amidation reaction. Common reagents used in these reactions include cyclopentanone, piperidine, and 4-methoxybenzyl chloride, with reaction conditions such as refluxing in an appropriate solvent and using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly in receptor binding studies.
Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Comparison with Similar Compounds
Piperidine/Piperazine-Containing Propanamides
- N-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide (CAS: 56767-35-2): Features a piperazine ring substituted with a 2-MeOPh group and a 4-MeOPh-propanamide chain.
- N-[[1-(4-Methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide: Contains a cyclohexyl group instead of cyclopentylpiperidine, with a nitro-phenyl urea substituent. The cyclohexyl group may alter steric hindrance compared to the target compound’s piperidine ring .
4-Methoxyphenyl-Substituted Propanamides
- The chromene ring introduces planar rigidity absent in the target compound .
- (S)-9a (FPR2 agonist) : A ureidopropanamide with an indolyl group and 4-MeOPh urea substituent. The urea moiety enables stronger hydrogen bonding compared to the target compound’s amide group .
Physicochemical Properties
Pharmacological Activity
GLUT4 Modulation
FPR2 Agonism
- (S)-9a and analogs (): Exhibit selective FPR2 agonism via Ca²⁺ mobilization in neutrophils.
Anti-Complement Activity
- 7’-(3’,4’-dihydroxyphenyl)-N-[(4-MeOPh)ethyl]propenamide (): Inhibits complement pathways (CH50: 0.12–0.33 g·L⁻¹). The target compound’s cyclopentylpiperidine may enhance solubility compared to the propenamide’s unsaturated chain .
Metabolic Stability and Drug-Likeness
- FPR2 agonists (): Show improved metabolic stability due to methoxypyridinyl and cyclohexyl groups. The target compound’s cyclopentylpiperidine may similarly resist oxidative metabolism compared to simpler piperidine derivatives .
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide, also referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H32N2O3S
- Molecular Weight : 380.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in apoptotic pathways, potentially leading to cancer cell apoptosis while sparing normal cells.
Anticancer Properties
Research indicates that similar compounds exhibit significant anticancer activity by targeting anti-apoptotic proteins such as Bcl-2. The inhibition of these proteins can induce apoptosis in cancer cells, making this compound a candidate for cancer therapy.
Neuroprotective Effects
The piperidine moiety is associated with neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. Studies have shown that compounds with similar structures can enhance cognitive function and reduce neuroinflammation.
Study 1: Anticancer Activity
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | 5.2 |
| Control (Doxorubicin) | MCF7 | 0.8 |
Study 2: Neuroprotective Effects
In an animal model of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved behavioral outcomes in memory tasks. This suggests its potential as a neuroprotective agent.
Q & A
Q. What challenges arise during scale-up, and how are they mitigated?
- Answer: Low yields (<30%) in large batches due to exothermic reactions require:
- Continuous Flow Reactors : Improve heat dissipation and reproducibility .
- DoE (Design of Experiments) : Optimizes temperature, catalyst loading, and solvent ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
